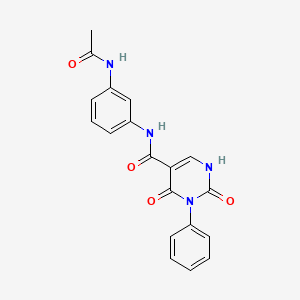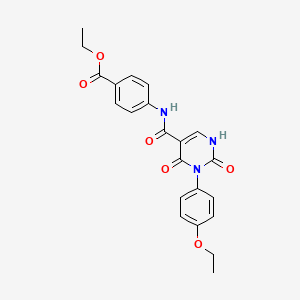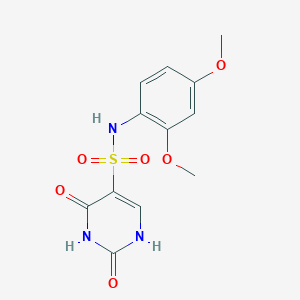![molecular formula C24H22N2O2 B11297269 N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B11297269.png)
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide, often referred to as IMB-1 , belongs to the indole class of compounds. Indoles are significant heterocyclic systems found in natural products, pharmaceuticals, and drugs. IMB-1 features an indole ring fused with a benzene ring, along with a methyl group and a methoxy group. Its chemical structure is as follows:
This compound
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to IMB-1. One notable method is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This process yields the tricyclic indole structure of IMB-1 .
Reaction Conditions::- Reactants: Cyclohexanone derivative, phenylhydrazine hydrochloride
- Catalyst: Methanesulfonic acid (MsOH)
- Solvent: Methanol (MeOH)
- Yield: Good yield (e.g., 84%)
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
IMB-1 undergoes various reactions, including:
Oxidation: Oxidative transformations of the indole moiety.
Reduction: Reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions at the indole nitrogen.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, reduction with sodium borohydride (NaBH₄) or oxidation with potassium permanganate (KMnO₄).
Major Products:: The major products formed from IMB-1 reactions include derivatives with altered functional groups or substitutions on the indole ring.
Aplicaciones Científicas De Investigación
IMB-1 finds applications across various fields:
Mecanismo De Acción
The precise mechanism by which IMB-1 exerts its effects remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
IMB-1 stands out due to its unique combination of an indole ring, phenyl group, and methoxy substitution. Similar compounds include other indole derivatives, such as tryptamine and serotonin.
Propiedades
Fórmula molecular |
C24H22N2O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-26(24(27)18-12-14-19(28-2)15-13-18)23(17-8-4-3-5-9-17)21-16-25-22-11-7-6-10-20(21)22/h3-16,23,25H,1-2H3 |
Clave InChI |
HFIHNFAZPHEXFI-UHFFFAOYSA-N |
SMILES canónico |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11297188.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11297198.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11297211.png)
![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11297247.png)
![N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide](/img/structure/B11297255.png)
![6-(4-ethylphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11297271.png)
![2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B11297272.png)

![1-(4-{2-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11297276.png)
![N-(3-acetamidophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11297278.png)
![N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297292.png)

![N-(2,5-dimethoxyphenyl)-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B11297303.png)
